Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate
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Overview
Description
ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound contains a total of 38 bonds, including multiple aromatic and double bonds .
Preparation Methods
The synthesis of ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE involves several steps. The general synthetic route includes the formation of the ester bond through a reaction between an acid and an alcohol. The reaction conditions typically involve the use of a catalyst and may require specific temperatures and pressures to optimize yield . Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism by which ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral fragrance, used in cosmetics and personal care products.
The uniqueness of ETHYL 3-[(4-ACETAMIDOPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 3-[(4-acetamidobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C22H26N2O5/c1-4-28-19-12-8-16(9-13-19)20(14-21(26)29-5-2)24-22(27)17-6-10-18(11-7-17)23-15(3)25/h6-13,20H,4-5,14H2,1-3H3,(H,23,25)(H,24,27) |
InChI Key |
DPHBRIKSRIVWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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